molecular formula C24H22N2OS B5098280 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5098280
M. Wt: 386.5 g/mol
InChI Key: FOFOYQPHUBDCMX-UHFFFAOYSA-N
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Description

11-(5-Methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a tricyclic dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused with two benzene moieties. The compound features a 5-methylthiophen-2-yl substituent at position 11 and a phenyl group at position 3 (Fig. 1). This structural motif is part of a broader class of dibenzo[b,e][1,4]diazepines, which are pharmacologically significant due to their applications in treating anxiety, depression, and gastrointestinal disorders .

Properties

IUPAC Name

6-(5-methylthiophen-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-15-11-12-22(28-15)24-23-20(25-18-9-5-6-10-19(18)26-24)13-17(14-21(23)27)16-7-3-2-4-8-16/h2-12,17,24-26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFOYQPHUBDCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis. This method utilizes silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines has been explored. This method allows for the efficient production of benzodiazepines by utilizing a flow platform . The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions. This approach not only enhances the efficiency of the synthesis but also ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors . By binding to this site, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which plays a crucial role in regulating anxiety and stress responses.

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Key Features

Compound Name Substituents (Position) Molecular Weight Key Properties/Activity Reference
Target Compound 5-methylthiophen-2-yl (11), Ph (3) 403.47* Hypothesized IAP inhibition; improved lipophilicity (logP ~6.4)
FC2 (7-benzoyl-11-(1H-indol-3-yl)-...) Indol-3-yl (11), benzoyl (7) 399.17 EC50 = 11.38 µM (MDA-MB-231 cells); selective toxicity in cancer cells
11-(5-Methylfuran-2-yl)-3-(4-methylphenyl)-... 5-methylfuran (11), p-tolyl (3) 440.53 Reduced steric hindrance; potential for improved solubility
11-(3-Chlorophenyl)-3-(2-thienyl)-... 3-Cl-Ph (11), thienyl (3) 396.87 Enhanced electrophilicity; possible increased metabolic stability
11-(5-Bromo-2-fluorophenyl)-3-phenyl-... Br/F-Ph (11), Ph (3) 463.35 High logP (6.40); likely CNS penetration
11-(4-Chlorophenyl)-3-phenyl-... (CAS 330216-61-0) 4-Cl-Ph (11), Ph (3) 400.91 Benchmark for halogenated derivatives; moderate cytotoxicity

*Calculated using ChemDraw.

Substituent Analysis:

  • Bromo/fluoro substituents (e.g., in ) increase molecular weight and logP but may reduce solubility.
  • Position 3 : Phenyl groups are common, but substitutions like p-tolyl () or thienyl () alter steric bulk and electronic interactions with target proteins.

Stability and Reactivity

The diazepine core remains stable under acetylation, alkylation, and nitrosation conditions, with N-10 as the primary site of electrophilic attack . This stability is conserved across analogues, including the target compound.

Biological Activity

The compound 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C26H26N2O3S\text{C}_{26}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

This structure features a complex arrangement of aromatic and heterocyclic components that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and synaptic transmission.
  • Enzyme Inhibition : It has the potential to inhibit specific enzymes involved in metabolic pathways, altering cellular function and homeostasis.
  • Signal Transduction : The compound may affect signal transduction pathways by modulating protein-protein interactions or altering phosphorylation states of signaling molecules.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of dibenzo[b,e][1,4]diazepines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Dibenzo[b,e][1,4]diazepineH460 (lung cancer)0.5Induces apoptosis
Dibenzo[b,e][1,4]diazepineHep3B (liver cancer)0.8Inhibits cell proliferation

These results indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects:

  • Anxiolytic Activity : In animal models, it has shown promise in reducing anxiety-like behaviors.
  • Sedative Effects : The compound may possess sedative properties similar to benzodiazepines.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of the compound against several cancer cell lines using MTT assays. Results indicated an IC50 value of 0.6 µM against COLO205 (colorectal adenocarcinoma), demonstrating potent anticancer activity .
  • In Vivo Studies : Research involving animal models highlighted the compound's ability to reduce tumor growth in xenograft models of breast cancer. Tumor volume was significantly decreased compared to control groups .

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests good bioavailability with minimal toxicity. ADMET analysis indicates:

  • Absorption : High absorption rates with favorable distribution characteristics.
  • Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Renal excretion as primary metabolites.

Toxicological assessments have shown no significant cardiotoxicity or mutagenic effects .

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